N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole ring is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent likely contributes to steric bulk and conformational rigidity. The dimethylfuran carboxamide may influence solubility and target-binding interactions through hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-9-7-12(10(2)24-9)15(23)20-5-6-22-13(11-3-4-11)8-14(21-22)16(17,18)19/h7-8,11H,3-6H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGYLHOSTYTJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H20F3N3O2
- Molecular Weight : 357.76 g/mol
- LogP : 3.5862 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
These properties suggest that the compound may have good membrane permeability, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial activity. A study showed that derivatives of pyrazole can inhibit bacterial growth effectively, particularly against Gram-positive bacteria. The specific activity of this compound against various strains remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages, indicating a possible mechanism for treating inflammatory diseases.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes related to inflammatory pathways. For instance, it demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.
Study 1: Antimicrobial Activity
In a comparative study of various pyrazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial candidate .
Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of related compounds found that those with similar structural features significantly reduced TNF-alpha levels in cell cultures. This suggests that this compound may also exert similar effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyrazole-Carboxamide Derivatives with Aryl and Halogen Substituents
Example Compounds :
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Key Differences:
- Substituted with chloro (Cl) and cyano (-CN) groups instead of cyclopropyl and trifluoromethyl.
- Aryl groups (phenyl rings) dominate the structure, increasing molecular weight and aromaticity.
- Impact :
- Chloro and cyano groups may enhance reactivity or electron-withdrawing effects compared to -CF₃.
- 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Key Differences:
- Dual chloro substituents on the pyrazole and aryl rings.
- Impact :
- Increased molecular weight (437.1 g/mol vs. ~369–400 g/mol for the target compound).
Pyrazole-Acetamide Derivatives with Cyclopropyl and -CF₃ Groups
Example Compound :
- 2-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)-N-(2,5-Dimethylphenyl)acetamide
- Key Differences :
- Acetamide linker instead of ethyl-linked furan carboxamide.
- 2,5-Dimethylphenyl substituent instead of dimethylfuran.
- Impact :
- Reduced hydrogen-bonding capacity due to the absence of the furan oxygen.
- The phenyl group may enhance π-π stacking interactions but lower solubility compared to the furan moiety.
Thiophene-Substituted Pyrazole Analogs
Example Compound :
- N-(2-(5-Cyclopropyl-3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)ethyl)-1,3,5-Trimethyl-1H-Pyrazole-4-Carboxamide
- Key Differences :
- Thiophene replaces the trifluoromethyl group on the pyrazole.
- Trimethylpyrazole carboxamide instead of dimethylfuran.
- Impact :
- Thiophene introduces sulfur-based interactions (e.g., van der Waals, polarizability) but may reduce metabolic stability compared to -CF₃.
Physicochemical Properties :
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
